

### Spectroscopic Profile of N,N-diethyl-1pentanamine: A Technical Guide

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Compound of Interest		
Compound Name:	1-Pentanamine, N,N-diethyl	
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This technical guide provides a detailed overview of the spectroscopic data for N,N-diethyl-1-pentanamine, a tertiary amine of interest in various chemical and pharmaceutical research domains. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a combination of predicted Nuclear Magnetic Resonance (NMR) data and experimental data from its close structural homolog, N,N-diethyl-1-butanamine, for Infrared (IR) spectroscopy and Mass Spectrometry (MS). This approach provides a robust and scientifically grounded spectroscopic profile.

#### **Data Presentation**

The following tables summarize the key spectroscopic data for N,N-diethyl-1-pentanamine.

# Table 1: Predicted <sup>1</sup>H NMR Data for N,N-diethyl-1-pentanamine

Disclaimer: The following <sup>1</sup>H NMR data is predicted using computational models and should be considered as an estimation. Experimental verification is recommended.



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.40	q	4H	N-(CH2CH3)2
~2.30	t	2H	N-CH2-(CH2)3-CH3
~1.45	m	2H	N-CH2-CH2-(CH2)2- CH3
~1.30	m	4H	N-CH2-CH2-CH2-CH2- CH3
~1.00	t	6Н	N-(CH2CH3)2
~0.90	t	3Н	N-(CH <sub>2</sub> ) <sub>4</sub> -CH <sub>3</sub>

## Table 2: Predicted <sup>13</sup>C NMR Data for N,N-diethyl-1-pentanamine

Disclaimer: The following <sup>13</sup>C NMR data is predicted using computational models and should be considered as an estimation. Experimental verification is recommended.

Chemical Shift (ppm)	Assignment
~52.0	N-CH2-(CH2)3-CH3
~47.0	N-(CH <sub>2</sub> CH <sub>3</sub> ) <sub>2</sub>
~32.0	N-CH <sub>2</sub> -CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>2</sub> -CH <sub>3</sub>
~29.0	N-(CH2)2-CH2-CH3
~22.5	N-(CH2)3-CH2-CH3
~14.0	N-(CH <sub>2</sub> ) <sub>4</sub> -CH <sub>3</sub>
~12.0	N-(CH <sub>2</sub> CH <sub>3</sub> ) <sub>2</sub>

#### **Table 3: Representative Infrared (IR) Spectroscopy Data**



Note: As experimental IR data for N,N-diethyl-1-pentanamine is not readily available, the following are the expected characteristic absorption bands for a tertiary aliphatic amine.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2960-2850	Strong	C-H stretching (alkyl)
1470-1450	Medium	C-H bending (alkyl)
1250-1020	Medium-Weak	C-N stretching

## Table 4: Representative Mass Spectrometry (MS) Data for N,N-diethyl-1-butanamine

Disclaimer: The following data is from the experimental mass spectrum of the structural analog N,N-diethyl-1-butanamine and is presented as a likely fragmentation pattern for N,N-diethyl-1-pentanamine. The molecular ion peak for N,N-diethyl-1-pentanamine would be at m/z 143.

m/z	Relative Intensity	Assignment
86	100%	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> (α-cleavage, loss of propyl radical)
58	~40%	[C₃H <sub>8</sub> N] <sup>+</sup>
44	~20%	[C <sub>2</sub> H <sub>6</sub> N] <sup>+</sup>
129	~10%	[M]+ (Molecular ion)

#### **Experimental Protocols**

The following are detailed methodologies for the key experiments cited, representing standard procedures for the analysis of liquid aliphatic amines.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

• Sample Preparation: Approximately 5-10 mg of N,N-diethyl-1-pentanamine is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a clean, dry 5 mm NMR



tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (0 ppm).

- ¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically operating at 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width is used, and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the observation of quaternary carbons, although none are present in this molecule.

#### Infrared (IR) Spectroscopy

- Sample Preparation: For a neat liquid sample like N,N-diethyl-1-pentanamine, a thin film is prepared by placing a single drop of the liquid between two salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a uniform film.
- Data Acquisition: The salt plates are mounted in the sample holder of an FT-IR spectrometer.
   A background spectrum of the clean, empty salt plates is recorded first. The sample spectrum is then recorded, typically over the range of 4000 to 400 cm<sup>-1</sup>. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

#### Mass Spectrometry (MS)

 Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via Gas Chromatography (GC-MS). A diluted solution of N,N-diethyl-1-pentanamine in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC. The volatile amine is separated from the solvent and other potential impurities on a capillary column (e.g., a nonpolar DB-5 or similar). The eluting compound then enters the ion source of the mass spectrometer. Electron Ionization (EI) is typically used, with a standard electron energy of 70 eV.



• Mass Analysis and Detection: The resulting positively charged fragments and the molecular ion are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating a mass spectrum.

### **Mandatory Visualization**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

#### Sample Preparation **Chemical Compound** (N,N-diethyl-1-pentanamine) Dissolve in Prepare Thin Film Dilute in **Deuterated Solvent** (Neat Liquid) Volatile Solvent Data Acquisition NMR Spectrometer FT-IR Spectrometer **GC-MS** System Data Analysis <sup>1</sup>H & <sup>13</sup>C NMR Spectra **IR Spectrum Mass Spectrum** Interpretation & Structure Elucidation Combine Spectroscopic Data Determine Molecular Structure

General Spectroscopic Analysis Workflow

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Caption: Workflow for Spectroscopic Analysis.



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